molecular formula C6H7N5O2S B4301539 2-(3-nitropyridin-4-yl)hydrazinecarbothioamide

2-(3-nitropyridin-4-yl)hydrazinecarbothioamide

Cat. No. B4301539
M. Wt: 213.22 g/mol
InChI Key: ZUDLWPIEJUPHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-nitropyridin-4-yl)hydrazinecarbothioamide, also known as NPD-CTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-(3-nitropyridin-4-yl)hydrazinecarbothioamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(3-nitropyridin-4-yl)hydrazinecarbothioamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, tuberculosis, and malaria. In biochemistry, 2-(3-nitropyridin-4-yl)hydrazinecarbothioamide has been used as a probe to study the activity of enzymes, such as carbonic anhydrase, and as a fluorescent label for biomolecules, such as proteins. In materials science, 2-(3-nitropyridin-4-yl)hydrazinecarbothioamide has been explored for its potential applications in the development of sensors and electronic devices.

Mechanism of Action

The mechanism of action of 2-(3-nitropyridin-4-yl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. For example, 2-(3-nitropyridin-4-yl)hydrazinecarbothioamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 2-(3-nitropyridin-4-yl)hydrazinecarbothioamide has also been shown to bind to proteins, such as bovine serum albumin, and alter their structure and function.
Biochemical and Physiological Effects:
2-(3-nitropyridin-4-yl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that 2-(3-nitropyridin-4-yl)hydrazinecarbothioamide can induce cell death in cancer cells and inhibit the growth of bacteria and parasites. 2-(3-nitropyridin-4-yl)hydrazinecarbothioamide has also been shown to alter the activity of various enzymes and proteins, leading to changes in metabolic pathways and signaling pathways in the body. In vivo studies have demonstrated that 2-(3-nitropyridin-4-yl)hydrazinecarbothioamide can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-nitropyridin-4-yl)hydrazinecarbothioamide is its versatility and ease of synthesis, which makes it a useful tool for various lab experiments. 2-(3-nitropyridin-4-yl)hydrazinecarbothioamide is also relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of 2-(3-nitropyridin-4-yl)hydrazinecarbothioamide is its potential toxicity, which can limit its use in certain experiments and applications. 2-(3-nitropyridin-4-yl)hydrazinecarbothioamide can also be challenging to handle due to its hygroscopic nature and sensitivity to light and air.

Future Directions

There are several future directions for research on 2-(3-nitropyridin-4-yl)hydrazinecarbothioamide, including the development of more potent and selective inhibitors of enzymes and proteins, the exploration of new applications in materials science and nanotechnology, and the investigation of the potential therapeutic applications of 2-(3-nitropyridin-4-yl)hydrazinecarbothioamide in various diseases. Additionally, further studies are needed to better understand the mechanism of action of 2-(3-nitropyridin-4-yl)hydrazinecarbothioamide and its effects on various metabolic and signaling pathways in the body. Overall, 2-(3-nitropyridin-4-yl)hydrazinecarbothioamide has significant potential for various scientific research applications and warrants further investigation.

properties

IUPAC Name

[(3-nitropyridin-4-yl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O2S/c7-6(14)10-9-4-1-2-8-3-5(4)11(12)13/h1-3H,(H,8,9)(H3,7,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDLWPIEJUPHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1NNC(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Nitropyridin-4-yl)amino]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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